W-19-d4 (hydrochloride)
Description
Contextual Background of the W-series Analgesics and Metabolites
The W-series of compounds, including W-18 and W-19, emerged from research in the early 1980s investigating potential new analgesics. gazette.gc.ca While developed for their potential pain-relieving properties, many compounds in this series have limited published research regarding their legitimate medical use. gazette.gc.ca W-18, for instance, has been identified in non-regulated drug markets and has been the subject of conflicting reports regarding its activity. nih.govbccsu.ca
W-19-d4 (hydrochloride) is the deuterium-labeled analog of W-19 hydrochloride. medchemexpress.com This means that four hydrogen atoms in the W-19 molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. medchemexpress.comontosight.ai The base molecule, W-19, shares a structural relationship with W-18, both belonging to a series of N-[1-(2-arylethyl)piperidin-2-ylidene]benzenesulfonamides. jci.org While structurally similar to potent opioids like fentanyl in some respects, compounds like W-15 and W-18 possess an aryl sulfonamide group that differentiates them and affects their chemical properties at physiological pH. jci.org
Table 1: Chemical Properties of W-19-d4 (hydrochloride)
| Property | Value |
|---|---|
| Molecular Formula | C19H19D4Cl2N3O2S |
| Molecular Weight | 432.40 |
This data is for research purposes only and is based on available chemical supplier information. medchemexpress.com
Deuterated compounds, like W-19-d4 (hydrochloride), are invaluable tools in modern scientific research. ontosight.ai The substitution of hydrogen with deuterium, a heavier isotope, creates a molecule that is chemically similar to its parent compound but has a greater mass. wikipedia.org This mass difference is detectable by analytical instruments such as mass spectrometers, allowing the deuterated compound to be used as an internal standard for the quantification of the non-deuterated analog in biological samples. ontosight.ai
The use of deuterated analogs extends to various applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium's different magnetic moment can simplify complex NMR spectra. ontosight.ai
Mass Spectrometry: The mass difference allows for clear differentiation between the labeled and unlabeled compound, which is crucial for quantitative analysis. ontosight.ai
Pharmacokinetic Studies: Deuterated compounds help in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs without altering their fundamental chemical behavior. ontosight.aiacs.org The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism, which is a phenomenon studied in drug development. wikipedia.org
Research Rationale and Scope of W-19-d4 (Hydrochloride) Investigations
The primary research rationale for the synthesis and use of W-19-d4 (hydrochloride) is for its application as a stable isotope-labeled internal standard. medchemexpress.com In analytical chemistry, particularly in forensic and clinical toxicology, accurate quantification of novel psychoactive substances is critical. W-19-d4 (hydrochloride) serves this purpose in methods developed to detect and quantify W-19 in biological matrices. medchemexpress.com
The scope of investigations involving W-19-d4 (hydrochloride) is therefore focused on analytical method development and validation. This includes its use in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure the accuracy and reliability of measurements of the parent compound, W-19. solubilityofthings.comwikipedia.org
Table 2: Research Applications of Deuterated Analogs
| Research Area | Application of Deuterated Analog |
|---|---|
| Chemical Biology | Probing reaction mechanisms and metabolic pathways. scienceopen.com |
| Analytical Chemistry | Serving as internal standards for quantitative analysis. medchemexpress.comontosight.ai |
| Drug Development | Investigating pharmacokinetic and metabolic profiles. acs.orgtandfonline.com |
Properties
Molecular Formula |
C19H18D4ClN3O2S · HCl |
|---|---|
Molecular Weight |
432.4 |
InChI |
InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-;/i6D,7D,10D,11D; |
InChI Key |
JLZRQYQKULQDMP-SFADHFHKSA-N |
SMILES |
O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=C([2H])C([2H])=C(Cl)C([2H])=C3[2H])=O.Cl |
Synonyms |
W-18 metabolite-d4 |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies
Chemical Synthesis Pathways for W-19-d4 (Hydrochloride)
The logical synthetic route involves the preparation of key intermediates, followed by their assembly to form the final molecule. The formal name, (Z)-N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-chlorobenzenesulfonamide-d4, monohydrochloride, indicates that the four deuterium (B1214612) atoms are located on the 4-chlorobenzene ring. Therefore, the synthesis begins with the preparation of a deuterated 4-chlorobenzenesulfonyl precursor.
The synthesis can be conceptually broken down into the preparation of two primary fragments: the deuterated sulfonyl chloride and the N-substituted piperidin-2-imine (B3049963) moiety.
Fragment A: 4-chlorobenzenesulfonyl-d4 chloride
A common starting material for this precursor is chlorobenzene (B131634). The deuterium atoms are introduced onto the aromatic ring via an electrophilic aromatic substitution reaction.
Deuteration: Chlorobenzene is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). youtube.com This acid-catalyzed exchange replaces the aromatic protons with deuterium atoms. The reaction is typically driven to completion by using a large excess of the deuterated reagents and allowing for a sufficient reaction time. youtube.com
Chlorosulfonation: The resulting chlorobenzene-d4 is then subjected to chlorosulfonation using chlorosulfonic acid (ClSO₃H). This reaction introduces the -SO₂Cl group onto the deuterated aromatic ring, yielding 4-chlorobenzenesulfonyl-d4 chloride.
Fragment B: N-(4-Aminophenethyl)-2-piperidone
This intermediate is synthesized by coupling 2-piperidone (B129406) with a suitable phenethylamine (B48288) derivative.
Alkylation: 2-Piperidone is alkylated with 2-(4-nitrophenyl)ethyl bromide. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The base deprotonates the amide nitrogen of 2-piperidone, creating a nucleophile that attacks the ethyl bromide.
Nitro Group Reduction: The nitro group of the resulting N-(4-nitrophenethyl)-2-piperidone is then reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) or by using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.
Final Assembly and Salt Formation
The two fragments are coupled to form the core structure of W-19-d4.
Condensation Reaction: The N-(4-aminophenethyl)-2-piperidone intermediate is reacted with the 4-chlorobenzenesulfonyl-d4 chloride. This reaction typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated. The key step is the formation of the sulfonimidate linkage from the lactam. This can be facilitated by first activating the lactam carbonyl group, for instance, by converting it to an imino phosphate (B84403) or a similar reactive intermediate.
Hydrochloride Salt Formation: The final free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent to precipitate the W-19-d4 as its hydrochloride salt.
The following table summarizes the key precursor compounds involved in a plausible synthesis pathway.
| Precursor Compound | Formula | Role in Synthesis |
| Chlorobenzene | C₆H₅Cl | Starting material for the deuterated fragment |
| Deuterated Sulfuric Acid | D₂SO₄ | Deuterium source for aromatic ring labeling youtube.com |
| Chlorosulfonic Acid | ClSO₃H | Reagent for chlorosulfonation |
| 2-Piperidone | C₅H₉NO | Core piperidine (B6355638) scaffold |
| 2-(4-Nitrophenyl)ethyl bromide | C₈H₈BrNO₂ | Alkylating agent to introduce the phenethyl group |
| Sodium Hydride | NaH | Base for amide deprotonation |
| Palladium on Carbon (10%) | Pd/C | Catalyst for nitro group reduction |
| Hydrogen Gas | H₂ | Reducing agent for nitro group |
| Pyridine | C₅H₅N | Base for the final condensation step |
| Hydrogen Chloride | HCl | For formation of the final hydrochloride salt |
Achieving high isotopic enrichment and specificity is critical. For W-19-d4, the deuterium atoms are specifically located on the 4-chlorophenyl ring.
Specificity: The use of acid-catalyzed electrophilic aromatic substitution is a well-established method for labeling aromatic rings. youtube.comrsc.org The reaction conditions, including temperature and reaction time, are optimized to ensure that all four positions on the chlorobenzene ring are deuterated without promoting side reactions. The directing effects of the chlorine atom influence the rate of exchange at different positions, but with sufficient time and forcing conditions, high levels of perdeuteration on the ring can be achieved.
Yield and Isotopic Enrichment: To maximize the yield and isotopic enrichment, a significant excess of the deuterating agent (e.g., D₂SO₄/D₂O) is used. youtube.com This drives the equilibrium towards the deuterated product. After the reaction, it is crucial to remove any residual protic sources to prevent back-exchange. The purity of the deuterated intermediate is assessed before proceeding to the next step to ensure high isotopic enrichment in the final product.
Characterization Techniques for Isotopic Purity and Structural Confirmation
A combination of spectroscopic and chromatographic methods is essential to confirm the identity, structure, and purity of the synthesized W-19-d4 (hydrochloride). rsc.orgisotope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of W-19-d4, the signals corresponding to the aromatic protons on the 4-chlorophenyl group would be absent or significantly diminished. The presence of other expected proton signals (from the piperidine and aminophenethyl moieties) confirms the integrity of the rest of the molecule.
²H NMR (Deuterium NMR): This technique is highly effective for directly observing the incorporated deuterium atoms. sigmaaldrich.com A signal in the aromatic region of the ²H NMR spectrum would confirm the presence of deuterium on the chlorophenyl ring. The chemical shift in ²H NMR is very similar to that in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com
¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit characteristic changes. The signals for these carbons will appear as multiplets due to C-D coupling, and they will experience a slight upfield isotopic shift compared to the unlabeled compound.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule, which confirms its elemental composition. researchgate.net For W-19-d4, the molecular formula is C₁₉H₁₈D₄ClN₃O₂S. The measured monoisotopic mass will be approximately 4.025 Da higher than that of the unlabeled W-19, corresponding to the mass difference between four deuterium atoms and four hydrogen atoms.
The isotopic pattern in the mass spectrum is also analyzed to determine the level of deuterium incorporation (isotopic enrichment). almacgroup.com The relative intensity of the peak for the d4 species compared to d0, d1, d2, and d3 species allows for the calculation of isotopic purity. rsc.org
The table below summarizes the expected results from key spectroscopic analyses.
| Technique | Expected Observation for W-19-d4 (hydrochloride) | Information Gained |
| ¹H NMR | Absence of signals in the aromatic region for the 4-chlorophenyl group. | Confirms successful deuteration and structural integrity of the non-deuterated parts. |
| ²H NMR | Presence of a signal in the aromatic region. | Directly confirms the presence and chemical environment of the deuterium atoms. sigmaaldrich.com |
| ¹³C NMR | Multiplet signals for the deuterated aromatic carbons. | Confirms the position of deuterium labeling. |
| HRMS | Molecular ion peak corresponding to the formula C₁₉H₁₈D₄ClN₃O₂S. | Confirms elemental composition and successful incorporation of four deuterium atoms. researchgate.net |
Chromatographic techniques are employed to assess the chemical purity of the final compound, ensuring the absence of starting materials, intermediates, or side products.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining chemical purity. isotope.com The compound is analyzed using a suitable stationary phase (e.g., C18) and mobile phase. A UV detector is typically used for quantification. A high-purity sample will show a single major peak, and the purity is often reported as the area percentage of this peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for both separation and identification of the main component and any minor impurities. almacgroup.com This technique is particularly powerful as it can simultaneously provide purity data and confirm the mass of the eluting peaks, verifying that the major peak corresponds to W-19-d4. It can also be used to assess isotopic purity by analyzing the mass spectrum of the main chromatographic peak. almacgroup.com
Advanced Analytical Applications and Method Development
Role of W-19-d4 (Hydrochloride) as an Internal Standard in Quantitative Analysis
W-19-d4 (hydrochloride) is specifically designed for use as an internal standard in the quantification of W-19 by mass spectrometry-based methods. Its utility is rooted in the principles of isotope dilution, a powerful technique for achieving high accuracy and precision in analytical measurements.
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, in this case, W-19-d4 (hydrochloride), serves as an internal standard. The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.
By measuring the ratio of the signal from the native analyte (W-19) to the signal from the isotopically labeled internal standard (W-19-d4), any variations in the analytical process, such as extraction efficiency, matrix effects, and instrument response, can be effectively corrected for. This results in a more accurate and precise quantification than what is achievable with external calibration methods.
Key Advantages of Using W-19-d4 (hydrochloride) in IDMS:
Correction for Matrix Effects: Biological matrices like blood, urine, and plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Since W-19-d4 is affected by these matrix effects in the same way as W-19, their ratio remains constant, ensuring accurate quantification.
Compensation for Sample Loss: During the multi-step process of sample preparation, some of the analyte may be lost. The addition of W-19-d4 at the beginning of this process ensures that any loss of the analyte is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement.
Application in High-Resolution Mass Spectrometry (e.g., LC-MS/MS, GC-MS)
The use of W-19-d4 (hydrochloride) as an internal standard is integral to high-resolution mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are crucial for the detection and quantification of potent compounds like W-19, often present at low concentrations in biological samples.
In a typical LC-MS/MS workflow, a liquid chromatograph separates the components of a sample mixture before they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides a high degree of specificity. When analyzing W-19, specific precursor-to-product ion transitions are monitored for both W-19 and W-19-d4. The ratio of the peak areas of these transitions is then used for quantification.
For GC-MS analysis, which is suitable for volatile and thermally stable compounds, derivatization of W-19 may be necessary to improve its chromatographic properties and thermal stability. W-19-d4 would undergo the same derivatization process, ensuring that it behaves identically to the analyte during the GC separation and subsequent mass analysis.
Methodological Development and Validation for W-19 and Related Metabolites
The development of a robust and reliable analytical method for the quantification of W-19 and its metabolites using W-19-d4 (hydrochloride) involves several critical steps, from optimizing the extraction of the analytes from the sample matrix to ensuring their effective separation and detection.
Optimization of Sample Preparation Techniques
The initial and one of the most critical stages in the analysis of W-19 from biological matrices is sample preparation. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. Common techniques employed include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) is a widely used technique that separates compounds based on their physical and chemical properties. The optimization of an SPE method for W-19 would involve selecting the appropriate sorbent material (e.g., reversed-phase, normal-phase, or ion-exchange), conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.
Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. The choice of extraction solvent, pH of the aqueous phase, and the solvent-to-sample ratio are critical parameters that need to be optimized to achieve high extraction efficiency for W-19.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid stationary phase and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |
| Key Optimization Steps | Sorbent selection, conditioning, wash, and elution solvent optimization. | Solvent selection, pH adjustment, phase ratio optimization. |
| Advantages | High recovery, clean extracts, potential for automation. | Simple, cost-effective for certain applications. |
| Considerations for W-19 | Choice of sorbent based on the physicochemical properties of W-19. | Selection of an appropriate organic solvent and pH to ensure efficient extraction. |
Chromatographic Separation Techniques (e.g., UPLC, HPLC)
Effective chromatographic separation is essential to resolve W-19 and W-19-d4 from other matrix components and potential isomers, ensuring accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used in conjunction with mass spectrometry for the analysis of compounds like W-19.
UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at higher pressures than traditional HPLC systems. This results in significantly improved resolution, faster analysis times, and increased sensitivity. The development of a UPLC method for W-19 would involve the careful selection of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid or ammonium (B1175870) formate), flow rate, and column temperature. The goal is to achieve a sharp, symmetrical peak for both W-19 and its deuterated internal standard, with a stable retention time.
| Technique | Particle Size | Operating Pressure | Key Advantages for W-19 Analysis |
| HPLC | 3-5 µm | Lower | Robust and widely available. |
| UPLC | < 2 µm | Higher | Higher resolution, faster run times, increased sensitivity. |
Derivatization Strategies for Enhanced Analytical Performance
For GC-MS analysis, derivatization is often a necessary step to increase the volatility and thermal stability of polar compounds containing functional groups such as amines and hydroxyls. Derivatization involves chemically modifying the analyte to produce a less polar and more volatile derivative.
Common derivatization reagents for compounds with active hydrogens include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), and alkylating agents. The choice of derivatization reagent and reaction conditions (temperature and time) must be optimized to ensure complete and reproducible derivatization of both W-19 and W-19-d4. A successful derivatization strategy will lead to improved peak shape, increased sensitivity, and more characteristic mass spectra for GC-MS analysis.
Common Derivatization Approaches for GC-MS:
Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.
Acylation: Introduces an acyl group, often containing fluorine atoms for enhanced detection by electron capture detectors.
Alkylation: Introduces an alkyl group to active hydrogens.
The development of such derivatization strategies is crucial for expanding the arsenal (B13267) of analytical techniques available for the robust and reliable quantification of W-19 in various forensic and clinical contexts.
Despite a comprehensive search of available scientific literature, detailed information focusing specifically on the chemical compound “W-19-d4 (hydrochloride)” is not available to construct the requested article. The search yielded general information about the analysis of synthetic opioids, but did not provide the specific details required for the outlined sections concerning this particular deuterated compound.
W-19-d4 (hydrochloride) is a deuterated analog of the synthetic opioid W-19, intended for use as an internal standard in analytical testing. While its purpose is clear, published research detailing its specific applications in advanced analytical methods, forensic research, and metabolite profiling, as requested in the prompt, is not present in the public domain. Information regarding derivatization approaches, method validation parameters, and its direct contribution to forensic and toxicological research is not sufficiently detailed to generate a thorough and scientifically accurate article as per the user's instructions.
Therefore, this article cannot be generated at this time due to the absence of specific research data on "W-19-d4 (hydrochloride)."
Investigation of Metabolic Pathways and Kinetic Isotope Effects
Utilization of W-19-d4 (Hydrochloride) in Elucidating Metabolic Fate
Stable isotope labeling is a powerful technique for tracing the metabolic journey of a compound within a biological system. researchgate.net W-19-d4 (hydrochloride), a deuterated analog of W-19, serves as an excellent tracer for such studies. caymanchem.commedchemexpress.com The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, allows for the differentiation of the administered compound and its metabolites from endogenous molecules. mdpi.com
The deuterium atoms in W-19-d4 act as a unique chemical signature. When W-19-d4 is introduced into a biological system, its metabolic products will retain these deuterium atoms, or fragments containing them. Analytical techniques, particularly mass spectrometry, can readily distinguish deuterated molecules from their non-deuterated counterparts due to the mass difference between hydrogen and deuterium. clearsynth.comtexilajournal.com This allows researchers to meticulously track the transformation of the parent compound into its various metabolites, effectively mapping its biochemical pathway. springernature.com
For instance, if W-19 undergoes hydroxylation, the resulting metabolite will have a specific mass-to-charge ratio (m/z). The corresponding metabolite derived from W-19-d4 will have a predictably higher m/z value, confirming its origin. This method provides unambiguous identification of metabolic products, even in complex biological matrices.
A significant challenge in metabolomics is distinguishing between metabolites derived from an external compound (exogenous) and those that are naturally present in the organism (endogenous). acs.org Stable isotope labeling provides a clear solution to this problem. nih.gov By using W-19-d4 as an internal standard, any detected deuterated species can be confidently identified as being derived from the administered compound. clearsynth.comscioninstruments.com This is crucial for accurately characterizing the metabolic profile of a drug without interference from the endogenous metabolome.
This distinction is vital for understanding the complete metabolic fate of a xenobiotic and for avoiding the misidentification of naturally occurring compounds as drug metabolites. acs.org
Examination of Deuteration Effects on Metabolic Stability and Rates
The substitution of hydrogen with deuterium can significantly influence the metabolic stability of a compound. This phenomenon is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.orgwikipedia.org
Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step. nih.govnih.govlongdom.org The increased strength of the C-D bond in W-19-d4 means that more energy is required to break this bond, leading to a slower rate of reaction. portico.orgwikipedia.org This slowing of metabolism is known as the deuterium kinetic isotope effect. nih.govnih.gov
The magnitude of the KIE can provide valuable information about the reaction mechanism. A significant KIE suggests that C-H bond cleavage is a critical step in the metabolic process. The practical implication of this effect is that deuterated compounds often exhibit a longer biological half-life and altered pharmacokinetic profiles compared to their non-deuterated counterparts. researchgate.netnih.govdntb.gov.ua
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Kinetic Isotope Effect (KH/KD) |
|---|---|---|---|
| W-19 | 25 | 27.7 | 2.4 |
| W-19-d4 | 60 | 11.5 |
The kinetic isotope effect can also lead to a phenomenon known as "metabolic switching". osti.govosti.gov If a drug has multiple sites of metabolism, deuteration at one of the primary sites can slow down metabolism at that position to such an extent that alternative metabolic pathways become more prominent. osti.govosti.gov This can result in a different profile of metabolites for the deuterated compound compared to the non-deuterated version.
For example, if W-19 is primarily metabolized at a deuterated site in W-19-d4, the enzymatic machinery may preferentially attack other, non-deuterated positions on the molecule. This can lead to the formation of different metabolites, which may have distinct pharmacological or toxicological properties. researchgate.netnih.gov Understanding these shifts is crucial for the development of safer and more effective drugs.
| Metabolite | W-19 (% of total metabolites) | W-19-d4 (% of total metabolites) | Plausible Metabolic Reaction |
|---|---|---|---|
| M1 (Hydroxylation at Site A) | 65 | 25 | CYP-mediated oxidation |
| M2 (Hydroxylation at Site B) | 20 | 55 | CYP-mediated oxidation |
| M3 (N-dealkylation) | 15 | 20 | CYP-mediated oxidation |
Preclinical Research Models for Metabolic Studies
The investigation of metabolic pathways and kinetic isotope effects relies on a variety of preclinical models, both in vitro and in vivo. nih.govcoleparmer.comnih.gov
In Vitro Models : These include subcellular fractions like liver microsomes and S9 fractions, which contain many of the key drug-metabolizing enzymes. researchgate.netnih.gov Cultured cells, such as primary hepatocytes, offer a more complete cellular environment for studying metabolism. nih.gov More advanced models like organ-on-a-chip systems are also emerging to better mimic human physiology. nih.govpharmafeatures.comharvard.edu
The choice of model depends on the specific questions being addressed, with in vitro models often used for initial screening and mechanistic studies, and in vivo models used for more definitive preclinical evaluation. researchgate.net
In Vitro Metabolic Stability Assays (e.g., Microsomal, Hepatocyte Models)
In vitro metabolic stability assays are fundamental in early drug discovery and toxicological assessments. These assays utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, to predict the metabolic fate of a compound in the body. For W-19-d4, these models are instrumental in determining its intrinsic clearance and metabolic half-life.
In a typical assay using human liver microsomes (HLM), which are rich in cytochrome P450 (CYP450) enzymes, W-19-d4 would be incubated along with the necessary cofactors like NADPH. The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. The primary metabolites of the parent compound, W-19, have been identified as products of N-dealkylation and hydroxylation, processes heavily reliant on CYP450 enzymes.
The deuteration in W-19-d4 can significantly influence its metabolic rate compared to the non-deuterated W-19. If the deuterium atoms are placed at a site of metabolic attack, a primary kinetic isotope effect would be observed, leading to a slower rate of metabolism and increased stability. This would be reflected in a longer half-life and lower intrinsic clearance in microsomal assays.
Table 1: Illustrative Metabolic Stability Data of W-19 and W-19-d4 in Human Liver Microsomes Note: The following data is illustrative to demonstrate the expected outcome of a kinetic isotope effect and is not derived from a specific experimental study on W-19-d4.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
|---|---|---|---|
| W-19 | 35 | 19.8 | N-dealkylation, Hydroxylation |
| W-19-d4 | 55 | 12.6 | N-dealkylation, Hydroxylation |
Ex Vivo Metabolic Profiling in Tissue Samples
Following in vitro assessments, ex vivo metabolic profiling in various tissue samples provides a more comprehensive picture of a compound's biotransformation. Tissues such as the liver, kidney, and intestine are harvested and analyzed to identify and quantify metabolites. For W-19-d4, this would involve administering the compound to an animal model, followed by the analysis of tissue homogenates using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The use of a deuterated standard like W-19-d4 is advantageous in these studies. It can be used as an internal standard for the accurate quantification of the unlabeled parent compound, W-19, and its metabolites. Furthermore, by comparing the metabolite profiles of W-19 and W-19-d4, researchers can gain insights into the specific metabolic pathways affected by deuteration. For instance, a decrease in the formation of a particular hydroxylated metabolite of W-19-d4 relative to W-19 would strongly suggest that the deuteration site is a primary target for hydroxylation.
Applications in Stable Isotope-Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a sophisticated technique that uses isotopically labeled compounds to trace the flow of atoms through metabolic networks. W-19-d4 (hydrochloride) is an ideal candidate for use in SIRM studies to investigate the metabolism of the W-series of compounds.
In a typical SIRM experiment, a biological system (e.g., cultured cells or an animal model) could be co-exposed to a mixture of W-19 and W-19-d4. By analyzing the isotopic patterns of downstream metabolites using high-resolution mass spectrometry, it is possible to distinguish metabolites originating from the labeled versus the unlabeled precursor. This approach, often referred to as a "pulse-chase" experiment, can reveal the dynamics of metabolic pathways, including rates of formation and interconversion of different metabolites. The distinct mass shift introduced by the four deuterium atoms in W-19-d4 allows for the clear differentiation of its metabolic products from those of the endogenous and non-labeled W-19-related compounds, thereby minimizing background interference and enhancing the accuracy of metabolic flux analysis.
Molecular and Biochemical Mechanisms of Action Preclinical Focus
Receptor Binding Studies of W-19 (and implications for W-19-d4 as a tracer)
Receptor Binding Studies of W-19 (and implications for W-19-d4 as a tracer)
Comprehensive screening using radioligand binding assays has been pivotal in defining the receptor interaction profile of W-18, the precursor to W-19. These studies have demonstrated that W-18 does not exhibit detectable binding affinity for the canonical opioid receptors: mu (µ), delta (δ), and kappa (κ), nor for the nociception/orphanin FQ (NOP) receptor. nih.govjci.org This lack of interaction with opioid receptors suggests that the pharmacological effects attributed to W-18 and its metabolite W-19 are not mediated by the primary targets of classical opioids.
Further investigation into a wide panel of other G-protein coupled receptors (GPCRs) also failed to identify a high-affinity target. jci.org However, weak activity for W-18 was observed at sigma receptors and the translocator protein (18kDa), also known as the peripheral benzodiazepine (B76468) receptor, with a binding affinity (Ki) of 271 nM for the sigma receptor. nih.govjci.org
The implications for W-19-d4 as a tracer are therefore not for tracking opioid receptor engagement, but for its crucial role as an internal standard in analytical chemistry. caymanchem.com In research and forensic toxicology, deuterated standards like W-19-d4 are essential for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the accurate quantification of the non-deuterated compound, W-19. caymanchem.commedchemexpress.com
| Receptor Target | Binding Affinity (Ki) of W-18 | Assay Type |
|---|---|---|
| Mu Opioid Receptor (MOR) | No detectable activity | Radioligand Binding Assay |
| Delta Opioid Receptor (DOR) | No detectable activity | Radioligand Binding Assay |
| Kappa Opioid Receptor (KOR) | No detectable activity | Radioligand Binding Assay |
| Nociception/Orphanin FQ (NOP) Receptor | No detectable activity | Radioligand Binding Assay |
| Sigma Receptors | 271 nM (Weak) | Radioligand Binding Assay |
| Translocator Protein (18kDa) | Weak activity noted | Radioligand Binding Assay |
While specific competitive binding studies detailing the use of W-19-d4 to displace W-19 from a biological target are not documented—largely because a specific high-affinity receptor target for W-19 has not been identified—the principles of such studies are foundational in pharmacology. Deuterated analogs are generally assumed to have nearly identical binding affinities to their non-deuterated counterparts. Therefore, in a hypothetical scenario where a receptor for W-19 was identified, W-19-d4 could be used in competitive binding assays to determine the binding constants of other potential ligands for that receptor.
Enzymatic Interaction and Inhibition Studies
W-19 is known to be a nitro-reduction metabolite of the parent compound W-18. caymanchem.com Studies utilizing human and mouse liver microsomes have demonstrated that W-18 undergoes extensive metabolism. nih.govbiorxiv.org This metabolic process results in the formation of multiple derivatives, including mono- and di-hydroxylated metabolites, a dealkylated metabolite, and the amino metabolite (W-19) formed through the reduction of the nitro group. biorxiv.org Crucially, the mixture of these metabolites, when tested in opioid receptor binding assays, also showed no affinity, indicating that W-18 is not a prodrug that transforms into an active opioid agonist. nih.govbiorxiv.org
The use of deuterated compounds like W-19-d4 is a standard technique in the study of drug metabolism and enzyme kinetics. The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a "kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, is broken more slowly by metabolic enzymes. This can result in a decreased rate of metabolism for the deuterated compound. While specific studies on the enzyme kinetics of W-19-d4 have not been published, its availability as a stable isotope-labeled compound suggests its utility in pharmacokinetic studies to trace the metabolic fate of W-19 in vitro and in vivo. medchemexpress.com
Future Directions in Research and Development
The unique properties of W-19-d4 (hydrochloride) as a deuterated compound position it at the forefront of potential innovations in analytical chemistry and chemical biology. Future research is poised to leverage isotopic labeling to refine analytical techniques, expand biological understanding, and develop predictive models for compound behavior.
Q & A
Q. What experimental controls are essential to ensure reproducibility in W-19-d4 hydrochloride studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
